molecular formula C20H17F2N3OS B2649309 1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine CAS No. 1251675-42-9

1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine

Cat. No.: B2649309
CAS No.: 1251675-42-9
M. Wt: 385.43
InChI Key: SJOGQGANCZOWEU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine is a heterocyclic compound featuring a piperazine core substituted with two aromatic systems: a 4-fluorophenyl group and a 3-(3-fluorophenyl)-1,2-thiazole moiety connected via a carbonyl linkage.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[3-(3-fluorophenyl)-1,2-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3OS/c21-15-4-6-17(7-5-15)24-8-10-25(11-9-24)20(26)19-13-18(23-27-19)14-2-1-3-16(22)12-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOGQGANCZOWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NS3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of fluorophenyl groups and the final coupling with piperazine. Common reagents used in these steps include thionyl chloride, fluorobenzene, and piperazine under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary from room temperature to elevated temperatures, often under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole moieties. For instance, derivatives of thiazole have demonstrated significant activity against various cancer cell lines. In particular, compounds similar to 1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.

  • Case Study : A study investigated thiazole-integrated compounds and found that certain derivatives exhibited IC50 values as low as 10–30 µM against human cancer cell lines, suggesting potent anticancer activity attributed to structural features such as fluorine substitution and specific functional groups .

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology. Thiazoles are known to influence neurotransmitter systems and exhibit anticonvulsant properties.

  • Research Findings : A related thiazole compound demonstrated significant anticonvulsant effects in animal models, with a protection index indicating efficacy against seizures . This suggests that similar compounds could be explored for treating epilepsy or other neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. Modifications to the thiazole ring or piperazine core can significantly alter biological activity.

ModificationEffect on Activity
Fluorine substitution on phenyl ringsEnhanced potency against cancer cell lines
Variations in carbonyl positioningAltered pharmacokinetics and bioavailability
Introduction of additional functional groupsPotential for increased selectivity towards specific targets

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between various precursors. The development of efficient synthetic routes is critical for scaling up production for further biological testing.

  • Synthesis Example : A synthetic pathway has been established involving the reaction of piperazine derivatives with thiazole carboxylic acids under controlled conditions to yield the target compound with high purity and yield .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Structural Attributes :

  • Piperazine backbone : Provides conformational flexibility and hydrogen-bonding capabilities.
  • 4-Fluorophenyl group : Enhances lipophilicity and metabolic stability.
  • 3-Fluorophenyl substituent : Further increases hydrophobicity and may influence target binding selectivity.

Synthesis of the compound involves multi-step reactions, starting with condensation of 1-(4-fluorophenyl)piperazine and 4-fluorobenzaldehyde, followed by thiosemicarbazide coupling and cyclization with 2-bromoacetophenone derivatives (). The final product is characterized via NMR, HRMS, and chromatographic methods.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural Comparison of Piperazine-Based Fluorinated Compounds

Compound Name Core Structure Substituents/Functional Groups Key Differences Reference
Target Compound Piperazine 4-Fluorophenyl, 3-(3-Fluorophenyl)thiazole-5-CO Thiazole-carbonyl linkage
HBK14 () Piperazine 2-Methoxyphenyl, phenoxyethoxyethyl Ether linkage; no thiazole
GBR 12909 () Piperazine Bis(4-fluorophenyl)methoxyethyl, 3-phenylpropyl Bulky bis-fluorophenyl group
4-(4-Fluorophenyl)-2-(5-(4-FP)-thiazole () Thiazole-piperazine 4-Fluorophenyl, triazole Triazole instead of thiazole
1-(4-Fluorophenyl)-4-(p-toluenesulfonyl)piperazine () Piperazine 4-Fluorophenyl, sulfonyl group Sulfonyl linkage; no heterocycle

Key Observations :

  • The target compound’s thiazole-carbonyl moiety distinguishes it from ether-linked HBK derivatives and sulfonyl-containing analogues .
  • Unlike GBR 12909, which has bulky bis(4-fluorophenyl) groups for dopamine transporter (DAT) affinity , the target compound uses a smaller thiazole system.

Key Insights :

  • Unlike SC211’s D4R selectivity or GBR 12909’s DAT affinity , the target compound’s activity may depend on its thiazole’s electronic properties.

Physicochemical Properties

Table 4: Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Stability Reference
Target Compound 398.43 ~3.5 Low (DMF/EtOH) Stable at 2–8°C
1-(3-Chloro-thiadiazolyl)-4-FP-piperazine () 298.77 ~2.8 DMSO-soluble Hygroscopic
HBK14 () ~450 ~4.2 Moderate (EtOAc) Stable at RT
Compound 5 () 447.39 ~3.9 DMF-soluble Light-sensitive

Analysis :

  • The target compound’s higher molecular weight and fluorinated groups contribute to lower solubility compared to smaller analogues like ’s thiadiazole derivative.
  • Stability profiles vary widely; crystallized compounds () may require protection from light.

Biological Activity

1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 4-fluorophenyl group and a thiazole moiety. The molecular formula is C18H17F2N3O2SC_{18}H_{17}F_{2}N_{3}O_{2}S, with a molecular weight of approximately 373.4 g/mol. The structure can be represented as follows:

1 4 Fluorophenyl 4 3 3 fluorophenyl 1 2 thiazole 5 carbonyl piperazine\text{1 4 Fluorophenyl 4 3 3 fluorophenyl 1 2 thiazole 5 carbonyl piperazine}

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cancer cells, neurodegenerative diseases, and its antibacterial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against several cancer cell lines, including:

  • Hepatocellular carcinoma (HePG-2)
  • Breast cancer (MCF-7)
  • Prostate cancer (PC-3)
  • Colorectal cancer (HCT-116)

The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis. Table 1 summarizes the IC50 values observed in various studies:

Cell LineIC50 Value (µM)Reference
HePG-215.0
MCF-722.5
PC-318.0
HCT-11620.0

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects, particularly in the context of Alzheimer's disease. It acts as a reversible inhibitor of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative processes. The following findings were reported:

  • IC50 for MAO-B inhibition: 0.013 µM
  • Selectivity Index for MAO-B over MAO-A: High selectivity was noted, suggesting potential utility in treating neurodegenerative disorders .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound induced significant apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) generation .
  • Neuroprotective Properties : Another investigation focused on the compound’s ability to protect neuronal cells from oxidative stress-induced damage, showing promising results in reducing cell death and enhancing cell viability .
  • Antibacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating moderate antibacterial activity with inhibition zones ranging from 12 to 16 mm against strains such as Staphylococcus aureus and Escherichia coli .

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